![molecular formula C26H22FN5O2 B2765210 3-(3-fluorophenyl)-N-(4-isopropylbenzyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-65-9](/img/no-structure.png)

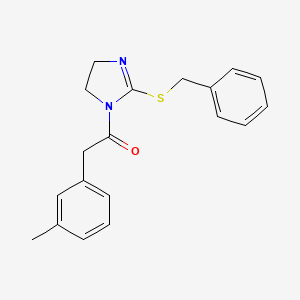

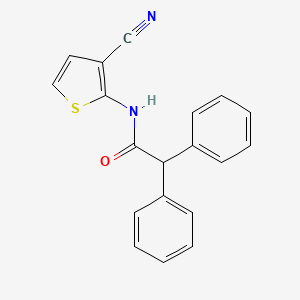

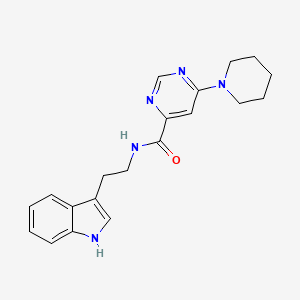

3-(3-fluorophenyl)-N-(4-isopropylbenzyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of the triazoloquinazoline class . Triazoloquinazolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure. These types of compounds often have interesting biological activities .

Molecular Structure Analysis

The molecular structure of similar compounds was determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Chemical Reactions Analysis

The synthesis of a new heterocyclic system was achieved in a good yield using a retro Diels–Alder (RDA) procedure .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of compounds related to "3-(3-fluorophenyl)-N-(4-isopropylbenzyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide" involve complex chemical reactions to create and identify new derivatives with potential biological activities. For instance, researchers have synthesized a series of derivatives by condensing quinoline-4-carboxylic acids with various amino-mercapto-triazoles, confirming the structures through elemental analysis, IR, 1H NMR, and mass spectral data (Holla et al., 2005).

Biological Activities

Anticancer Activity

Derivatives of the triazoloquinazoline class have been explored for their anticancer properties. For example, certain urea derivatives synthesized from triazoloquinazoline showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).

Antimicrobial Activity

The antimicrobial activity of triazoloquinazoline derivatives has been a subject of interest. Novel compounds synthesized from this class have shown promising antimicrobial properties against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Pokhodylo et al., 2021).

Receptor Binding Activities

Certain triazoloquinazolines have been found to bind to receptors with high affinity, indicating their potential for therapeutic applications. For example, studies have explored their binding activity to the benzodiazepine receptor, showing that some compounds in this class can act as potent antagonists (Francis et al., 1991).

Antineurotic and Erectile Dysfunction Applications

Computer modeling and synthesis of triazoloquinazoline derivatives have identified compounds with potential antineurotic activity, which could be promising for treating male reproductive and erectile dysfunction. This illustrates the broad scope of scientific research applications for these compounds, from the initial synthesis and characterization to exploring their therapeutic potential (Danylchenko et al., 2016).

Wirkmechanismus

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-fluorophenyl)-N-(4-isopropylbenzyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the synthesis of the triazoloquinazoline ring system followed by the addition of the 3-fluorophenyl and 4-isopropylbenzyl groups.", "Starting Materials": [ "2-aminobenzonitrile", "ethyl acetoacetate", "4-isopropylbenzyl bromide", "3-fluoroaniline", "sodium azide", "copper sulfate", "sodium ascorbate", "acetic acid", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "methanol", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-5-carbonitrile", "a. Dissolve 2-aminobenzonitrile (1.0 g, 8.2 mmol) and ethyl acetoacetate (1.2 g, 9.8 mmol) in acetic acid (10 mL) and add triethylamine (1.5 mL, 10.8 mmol).", "b. Heat the reaction mixture at 100°C for 4 hours.", "c. Cool the reaction mixture to room temperature and pour it into water (50 mL).", "d. Collect the precipitate by filtration and wash it with water and diethyl ether.", "e. Dry the product under vacuum to obtain 2-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-5-carbonitrile (1.5 g, 85%) as a yellow solid.", "Step 2: Synthesis of 3-(3-fluorophenyl)-2-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-5-carbonitrile", "a. Dissolve 2-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-5-carbonitrile (1.0 g, 3.9 mmol) and 3-fluoroaniline (1.2 g, 10.0 mmol) in N,N-dimethylformamide (10 mL).", "b. Add sodium azide (1.5 g, 23.0 mmol) and copper sulfate (0.1 g, 0.4 mmol) to the reaction mixture.", "c. Heat the reaction mixture at 120°C for 6 hours.", "d. Cool the reaction mixture to room temperature and pour it into water (50 mL).", "e. Collect the precipitate by filtration and wash it with water and diethyl ether.", "f. Dry the product under vacuum to obtain 3-(3-fluorophenyl)-2-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-5-carbonitrile (1.5 g, 85%) as a yellow solid.", "Step 3: Synthesis of 3-(3-fluorophenyl)-N-(4-isopropylbenzyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide", "a. Dissolve 3-(3-fluorophenyl)-2-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-5-carbonitrile (1.0 g, 2.9 mmol) and 4-isopropylbenzyl bromide (1.4 g, 6.5 mmol) in N,N-dimethylformamide (10 mL).", "b. Add sodium bicarbonate (1.5 g, 17.9 mmol) to the reaction mixture.", "c. Heat the reaction mixture at 100°C for 6 hours.", "d. Cool the reaction mixture to room temperature and pour it into water (50 mL).", "e. Collect the precipitate by filtration and wash it with water and diethyl ether.", "f. Dry the product under vacuum to obtain 3-(3-fluorophenyl)-N-(4-isopropylbenzyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (1.2 g, 75%) as a yellow solid." ] } | |

CAS-Nummer |

1031595-65-9 |

Produktname |

3-(3-fluorophenyl)-N-(4-isopropylbenzyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |

Molekularformel |

C26H22FN5O2 |

Molekulargewicht |

455.493 |

IUPAC-Name |

3-(3-fluorophenyl)-5-oxo-N-[(4-propan-2-ylphenyl)methyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C26H22FN5O2/c1-15(2)17-8-6-16(7-9-17)14-28-25(33)19-10-11-21-22(13-19)32-24(29-26(21)34)23(30-31-32)18-4-3-5-20(27)12-18/h3-13,15,31H,14H2,1-2H3,(H,28,33) |

SMILES |

CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5,6-Tetrachloropicolinic acid [2-keto-2-(m-anisylamino)ethyl] ester](/img/structure/B2765129.png)

![2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride](/img/structure/B2765130.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2765134.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(2-fluorophenyl)chromene-3-carboxamide](/img/structure/B2765144.png)

![N-(4-methoxyphenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide](/img/structure/B2765147.png)